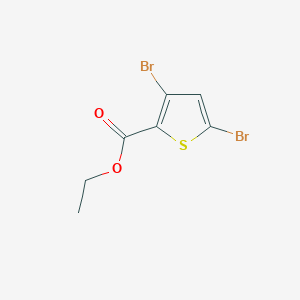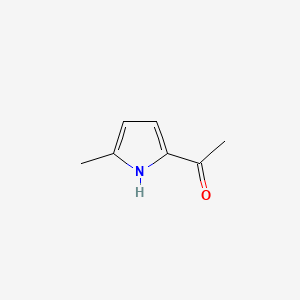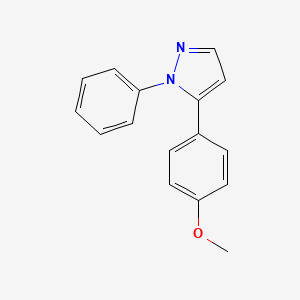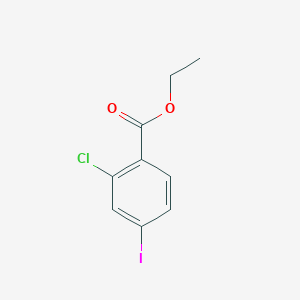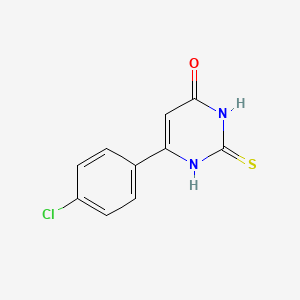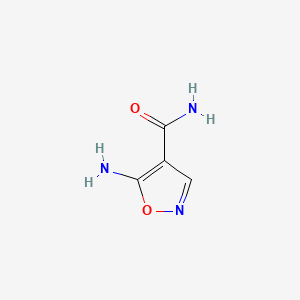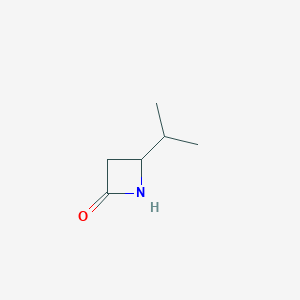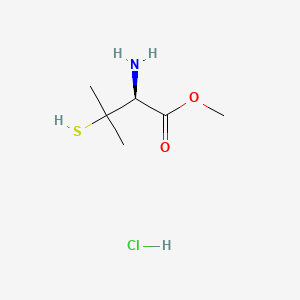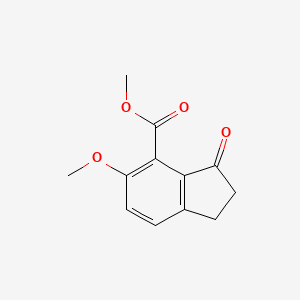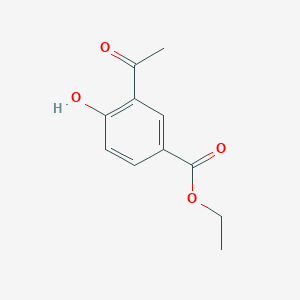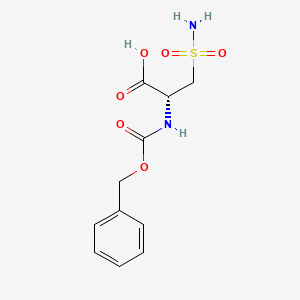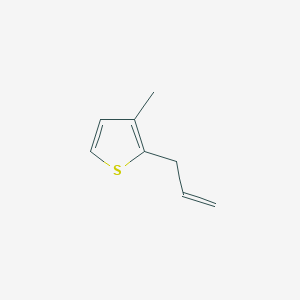
2,2-Diphenylethyl isocyanate
Descripción general
Descripción
2,2-Diphenylethyl isocyanate (DPEI) is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a pungent odor. DPEI is used in the synthesis of various organic compounds, including polymers, pharmaceuticals, and agrochemicals.
Aplicaciones Científicas De Investigación
Preparation and Analytical Characterization
A study detailed the synthesis of 2,2-Diphenylethyl isocyanate isomers and their analytical differentiation. This research focused on the preparation and characterization of substances with the diphenylethylamine nucleus, which are sold as 'research chemicals'. The study aimed at synthesizing diphenidine and its isomer, 1-(2,2-diphenylethyl)piperidine, along with their corresponding pyrrolidine analogues. Analytical techniques, including high-resolution electrospray mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance spectroscopy (NMR), were used for characterization. These methods allowed for the differentiation between the two isomeric pairs, demonstrating the utility of such compounds in analytical and synthetic chemistry research (Wallach et al., 2015).
Isocyanate Sensitization and Cross-Reactivity
Another aspect of research on isocyanates, including this compound, focuses on their sensitization potential and cross-reactivity patterns. Isocyanates are used in polyurethane production, and exposure can induce contact allergy. Studies have investigated the sensitization patterns of various isocyanates and their corresponding amines, highlighting the importance of understanding isocyanate reactivity for industrial safety and occupational health (Hamada et al., 2017).
Material Science and Polymer Chemistry
Research into isocyanate-functionalized materials, such as graphene/poly 3-hexyl thiophene (P3HT) nanocomposites, illustrates the application of isocyanates in developing advanced materials. These materials show promise for use in organic field-effect transistors (OFETs), where the isocyanate functionalization facilitates self-assembling of polymer chains into highly oriented nanowires, enhancing the mobility and photoresponse of OFETs (Obreja et al., 2013).
Occupational Health and Toxicology
The health implications of isocyanate exposure in occupational settings have been extensively studied. Isocyanates, including those related to this compound, are known to cause occupational asthma, sensitization, and other respiratory issues. Research into diagnostic methods, such as specific inhalation challenge tests and the measurement of specific IgE antibodies, helps in understanding and mitigating the health risks associated with isocyanate exposure (Wisnewski, 2007).
Mecanismo De Acción
Target of Action
Isocyanates, in general, are known to react with a variety of biological molecules, including proteins and DNA .
Action Environment
The action, efficacy, and stability of 2,2-Diphenylethyl isocyanate can be influenced by various environmental factors. For example, the exposure potential of isocyanates depends on their physical-chemical properties, such as density, hydrophobicity, and vapor pressure .
Análisis Bioquímico
Biochemical Properties
2,2-Diphenylethyl isocyanate plays a crucial role in biochemical reactions, particularly in the formation of urethanes and ureas through its interactions with nucleophiles such as alcohols and amines . The isocyanate group is highly electrophilic, making it reactive towards nucleophilic attack. This compound interacts with enzymes and proteins that contain nucleophilic functional groups, leading to the formation of covalent bonds. For instance, it can react with the hydroxyl groups of serine residues in enzymes, potentially inhibiting their activity. Additionally, this compound can form adducts with amino groups in proteins, altering their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. It has been observed to affect cell signaling pathways by covalently modifying signaling proteins, leading to altered gene expression and cellular metabolism . The interaction of this compound with cellular proteins can disrupt normal cellular functions, potentially leading to cytotoxic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with nucleophilic sites on proteins and enzymes, forming stable carbamate or urea linkages . This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade over time, especially in the presence of moisture . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent modifications of cellular proteins, resulting in sustained alterations in cellular function. The degradation products of this compound may also have distinct biological effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause minimal or reversible changes in cellular function. At higher doses, it can induce significant toxic effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur. High doses of this compound can lead to adverse effects such as inflammation, oxidative stress, and apoptosis in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze its biotransformation. This compound can undergo phase I metabolic reactions, such as oxidation and hydrolysis, leading to the formation of more hydrophilic metabolites . These metabolites can then participate in phase II metabolic reactions, where they are conjugated with endogenous molecules like glucuronic acid or glutathione, facilitating their excretion from the body. The metabolic pathways of this compound are crucial for its detoxification and elimination.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . This compound can bind to serum albumin and other carrier proteins, facilitating its distribution throughout the body. The localization and accumulation of this compound in specific tissues depend on its affinity for these transporters and binding proteins. Additionally, its lipophilic nature allows it to cross cell membranes and accumulate in lipid-rich compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum . The presence of targeting signals or post-translational modifications can direct this compound to specific organelles, where it can exert its biochemical effects. The activity and function of this compound are closely linked to its subcellular localization, as it interacts with different biomolecules in distinct cellular environments.
Propiedades
IUPAC Name |
(2-isocyanato-1-phenylethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-12-16-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANCUGBZSMVASH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN=C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482753 | |
| Record name | 2,2-Diphenylethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58749-50-1 | |
| Record name | 2,2-Diphenylethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Diphenylethyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
